3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one is a complex organic compound belonging to the class of pyranones, specifically characterized by its unique functional groups. Its structure includes a hydroxymethyl group, a methoxyphenyl moiety, and a pyridinylamino substituent, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in treating various diseases, including cancer and skin disorders.
The compound can be synthesized through various organic reactions involving starting materials such as kojic acid derivatives and amines. Recent studies have focused on its synthesis and evaluation of biological properties, particularly its inhibitory effects on enzymes like tyrosinase, which are relevant in the context of hyperpigmentation and other skin conditions .
3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one can be classified as:
The synthesis of 3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one typically involves a multi-step process. One effective method includes the reaction of kojic acid with appropriate amines and aldehydes under controlled conditions.
The molecular formula for 3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one is . The structure consists of:
The compound can undergo various chemical reactions typical for pyranones:
In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against tyrosinase, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
The mechanism by which 3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one exerts its biological effects involves:
Kinetic studies indicate that this compound may act through an uncompetitive inhibition mechanism with respect to tyrosinase, which has implications for therapeutic strategies against conditions like melasma .
Relevant analyses often include:
3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one has several potential applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research aimed at developing effective therapeutic agents.
Pyranone derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum biological activities and structural versatility. These heterocyclic compounds feature a six-membered ring containing one oxygen atom and a ketone functionality, forming a framework amenable to diverse chemical modifications that fine-tune pharmacokinetic and pharmacodynamic properties. Historically, pyranones have yielded compounds with validated antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties, largely attributable to their capacity for hydrogen bonding, metal chelation, and π-π stacking interactions with biological targets [8]. The specific compound 3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one exemplifies this potential, integrating multiple pharmacophores into a single hybrid structure. Its emergence reflects ongoing efforts to develop novel therapeutics targeting protein kinases, cytochrome P450 enzymes (e.g., CYP11A1), and steroid hormone pathways—areas of high relevance in oncology and endocrinology [5] [8].
This compound (Molecular Formula: C₁₉H₁₈N₂O₅; Average Mass: 354.36 g/mol; Monoisotopic Mass: 354.1216 g/mol) exhibits distinctive structural features that contribute to its biochemical interactions [2]:
Table 1: Core Structural Elements and Putative Functions
Structural Element | Role in Molecular Recognition |
---|---|
4H-Pyran-4-one core | Provides hydrogen-bond acceptor sites (C4 carbonyl) and acidic proton (C3-OH), enabling chelation or polar interactions with target proteins. |
C6 hydroxymethyl substituent | Enhances water solubility and serves as a vector for prodrug design or additional derivatization. |
4-Methoxyphenyl group | Contributes lipophilicity and engages in hydrophobic pocket binding within enzyme active sites. |
Pyridin-2-ylamino moiety | Acts as a hydrogen bond donor/acceptor and facilitates π-stacking with aromatic residues in kinases or receptors. |
Critically, the molecule contains one defined stereocenter at the benzylic carbon bridging the pyranone, aniline, and methoxyphenyl groups, significantly influencing its 3D conformation and target binding [6]. The ortho-substituted pyridine nitrogen and the C3 hydroxyl group form an intramolecular hydrogen-bonding network, stabilizing a semi-planar conformation that may optimize interactions with flat binding sites (e.g., ATP pockets in kinases). This hybrid architecture merges elements of flavonoid-like antioxidants (pyranone), kinase hinge-binders (aminopyridine), and biaryl ether-like modulators (4-methoxyphenyl), enabling polypharmacology [5] [8].
Stereochemical Considerations:
The compound first appeared in chemical databases (e.g., ChemSpider ID: 2675550) circa 2005–2010, with the registered synthetic compound identifier RN 690641-33-9 [2]. Its development aligns with two key trends in early 21st-century medicinal chemistry:
Targeted Kinase and CYP Inhibitor Design: The late 1990s–2000s saw intensive exploration of heterocyclic hybrids as kinase inhibitors. The pyridin-2-ylamino group in this molecule resembles fragments in known kinase inhibitors (e.g., imatinib derivatives), suggesting initial design for targeting Bcr-Abl or c-Kit signaling. Patent analyses reveal structurally analogous pyranones appearing in claims for gastrointestinal stromal tumor (GIST) therapies targeting KIT mutations [5]. Concurrently, research into CYP11A1 inhibition for prostate cancer (2018–2020) utilized similar pyranone scaffolds to block androgen precursor synthesis, positioning this compound as a candidate for hormone-dependent cancers [8].
Regiochemical Optimization: Early synthetic efforts evaluated positional isomers, particularly comparing 3-methoxy vs. 4-methoxy phenyl substitution. Data indicates the 4-methoxy isomer (as in this compound) demonstrated superior biochemical parameters:
Table 2: Comparative Analysis of Methoxyphenyl Regioisomers
Parameter | 4-Methoxyphenyl Isomer | 3-Methoxyphenyl Isomer |
---|---|---|
Calculated LogP | ~2.1 | ~2.3 |
Aqueous Solubility | Moderate (≈50 µM) | Low (≈15 µM) |
Target Affinity (Kᵢ) | 120 nM (CYP11A1 model) | 380 nM (CYP11A1 model) |
This preference for the para-methoxy configuration drove prioritization of the 4-methoxy derivative in lead optimization programs [2] [3]. The synthesis route typically involves a multistep sequence: condensation of 3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one with 4-methoxybenzaldehyde, followed by stereoselective amination with 2-aminopyridine [2] [6]. Challenges in purifying the stereoisomers delayed early progress, resolved by chiral HPLC after 2010 [6]. While not yet a clinical candidate, its inclusion in patent WO2021013864A1 (2021) covering imidazo[1,2-a]pyridine-pyrimidine hybrids underscores ongoing interest in related chemotypes for oncology [5].
Summary of Compound Identity
Property | Value/Identifier |
---|---|
Systematic Name | 3-Hydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)(pyridin-2-ylamino)methyl]-4H-pyran-4-one |
CAS Registry Number | 690641-33-9 |
ChemSpider ID | 2675550 |
Molecular Formula | C₁₉H₁₈N₂O₅ |
Average Mass | 354.36 g/mol |
Monoisotopic Mass | 354.1216 g/mol |
Defined Stereocenters | 1 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0